Losindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

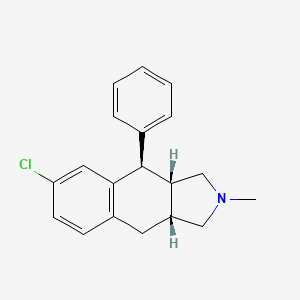

Losindole, également connu sous le nom de BI-27 062, est un composé antidépresseur tricyclique. Il possède une structure unique qui comprend un noyau hexahydro-1H-benzo[f]isoindole avec un atome de chlore et un groupe phényle. Malgré sa structure prometteuse, this compound n'a jamais été commercialisé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Losindole implique généralement la synthèse de l'indole de Fischer, qui est une méthode bien connue pour la construction de dérivés de l'indole. Cette méthode implique la réaction de la phénylhydrazine avec une cétone ou un aldéhyde en conditions acides pour former le cycle indole . Pour this compound, les matières premières et les conditions spécifiques comprendraient l'utilisation d'un dérivé de la cyclohexanone et de chlorhydrate de phénylhydrazine, avec l'acide méthanesulfonique comme catalyseur dans des conditions de reflux dans le méthanol .

Méthodes de production industrielle

La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Le processus impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Losindole, comme d'autres dérivés de l'indole, peut subir diverses réactions chimiques, notamment :

Oxydation : Les dérivés de l'indole peuvent être oxydés pour former des quinones ou d'autres produits oxydés.

Réduction : Les réactions de réduction peuvent convertir les dérivés de l'indole en indolines ou en d'autres formes réduites.

Substitution : Les réactions de substitution électrophile sont courantes, en particulier à la position C3 du cycle indole.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactifs électrophiles comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés en conditions acides ou basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound pourrait donner des dérivés de la quinone, tandis que la réduction pourrait produire des dérivés de l'indoline .

Applications De Recherche Scientifique

Chimie : Comme composé modèle pour étudier la chimie de l'indole et développer de nouvelles méthodes de synthèse.

Biologie : Étudié pour ses activités biologiques potentielles, y compris les effets antidépresseurs.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la dépression et d'autres troubles de l'humeur.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur d'autres composés chimiques.

Mécanisme d'action

Le mécanisme d'action de Losindole implique son interaction avec les systèmes de neurotransmetteurs dans le cerveau. On pense qu'il exerce ses effets antidépresseurs en modulant les niveaux de sérotonine et de norépinéphrine, deux neurotransmetteurs clés impliqués dans la régulation de l'humeur. This compound agit probablement comme un inhibiteur de la recapture, empêchant la réabsorption de ces neurotransmetteurs et augmentant ainsi leur disponibilité dans la fente synaptique .

Mécanisme D'action

The mechanism of action of Losindole involves its interaction with neurotransmitter systems in the brain. It is believed to exert its antidepressant effects by modulating the levels of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This compound likely acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and thereby increasing their availability in the synaptic cleft .

Comparaison Avec Des Composés Similaires

Losindole est structurellement similaire à d'autres antidépresseurs tricycliques tels que :

Molindone : Un autre composé tricyclique aux propriétés antipsychotiques.

Piquindone : Un composé tricyclique avec des effets antidépresseurs potentiels.

Unicité

Ce qui distingue this compound, c'est sa structure tricyclique spécifique, qui comprend un atome de chlore et un groupe phényle. Cette structure unique peut contribuer à son profil pharmacologique distinct et à ses effets thérapeutiques potentiels .

Propriétés

Numéro CAS |

69175-77-5 |

|---|---|

Formule moléculaire |

C19H20ClN |

Poids moléculaire |

297.8 g/mol |

Nom IUPAC |

(3aS,4R,9aR)-6-chloro-2-methyl-4-phenyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole |

InChI |

InChI=1S/C19H20ClN/c1-21-11-15-9-14-7-8-16(20)10-17(14)19(18(15)12-21)13-5-3-2-4-6-13/h2-8,10,15,18-19H,9,11-12H2,1H3/t15-,18+,19+/m0/s1 |

Clé InChI |

ZHKXDUQRKZQCQV-KFKAGJAMSA-N |

SMILES |

CN1CC2CC3=C(C=C(C=C3)Cl)C(C2C1)C4=CC=CC=C4 |

SMILES isomérique |

CN1C[C@@H]2CC3=C(C=C(C=C3)Cl)[C@H]([C@@H]2C1)C4=CC=CC=C4 |

SMILES canonique |

CN1CC2CC3=C(C=C(C=C3)Cl)C(C2C1)C4=CC=CC=C4 |

Apparence |

Solid powder |

Key on ui other cas no. |

69175-77-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Losindole; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.